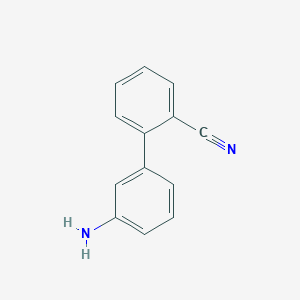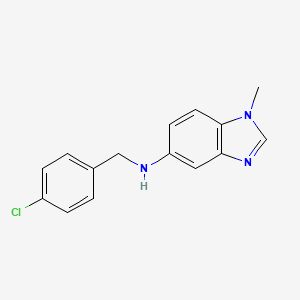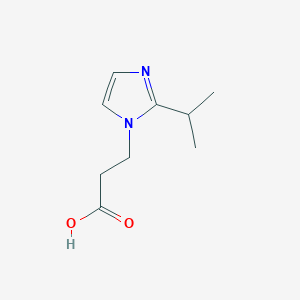
2-氰基联苯-3-胺
描述
3'-Amino-biphenyl-2-carbonitrile is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3'-Amino-biphenyl-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Amino-biphenyl-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理学:抗癌应用
2-氰基联苯-3-胺已被探索用于其在抗癌药理学中的潜力。 它参与了对各种人类癌细胞系具有细胞毒活性的化合物的合成 。该化合物与癌细胞相互作用的能力使其成为开发新型化疗药物的宝贵资产。
有机合成:复杂分子的构建单元
在有机合成中,2-氰基联苯-3-胺作为通用的构建单元。 它用于铃木-宫浦偶联等反应,这对于创建复杂的有机分子至关重要 。此应用是合成各种药物和有机材料的基础。
药物化学:药物开发
2-氰基联苯-3-胺的联苯结构在药物化学中意义重大。 它是具有药理活性的多种化合物的结构部分,包括具有抗炎、抗菌和抗疟疾特性的药物 。
材料科学:有机半导体
在材料科学中,2-氰基联苯-3-胺的衍生物用于开发有机半导体。 这些材料对于创建有机发光二极管 (OLED) 和其他电子设备至关重要 。
分析化学:荧光传感器
该化合物的衍生物已被提议作为荧光传感器,用于监测聚合过程。 此应用在分析化学领域特别有用,在该领域中,精确监测反应至关重要 。
生物化学:生物活性研究
在生物化学中,2-氰基联苯-3-胺用于生物活性研究。 合成其衍生物以探索它们作为生物剂的潜力,有助于了解生化过程 。
环境应用:安全和处理
虽然不是直接应用,但了解 2-氰基联苯-3-胺的环保影响和安全处理措施至关重要。 重要的是防止其排放到环境中并确保安全处置 。
工业应用:化工制造
最后,2-氰基联苯-3-胺在与化工制造相关的工业应用中得到应用。 它是用于较大生产过程中的各种化学品和中间体的合成中的组成部分 。
未来方向
Research into compounds similar to “3’-Amino-biphenyl-2-carbonitrile” continues to be an active area of study. For instance, new synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives have been explored . These compounds have potential applications in various fields, including medicinal chemistry .
作用机制
Target of Action
It is known that similar compounds are often used in the synthesis of pharmaceuticals and other bioactive compounds .
Mode of Action
It is known that similar compounds can participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
It is known that similar compounds can participate in suzuki–miyaura cross-coupling reactions , which are widely used in organic synthesis for the formation of carbon-carbon bonds .
Action Environment
It is known that similar compounds can participate in suzuki–miyaura cross-coupling reactions , which are generally environmentally benign .
生化分析
Biochemical Properties
3’-Amino-biphenyl-2-carbonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The compound can act as a substrate or inhibitor for these enzymes, affecting their activity and, consequently, the metabolic pathways they regulate. Additionally, 3’-Amino-biphenyl-2-carbonitrile has been shown to bind to certain proteins, altering their conformation and function .
Cellular Effects
The effects of 3’-Amino-biphenyl-2-carbonitrile on cellular processes are diverse. It influences cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases . This modulation can lead to changes in gene expression, affecting the transcription of genes involved in cell growth, differentiation, and apoptosis. Furthermore, 3’-Amino-biphenyl-2-carbonitrile impacts cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 3’-Amino-biphenyl-2-carbonitrile exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex. Additionally, 3’-Amino-biphenyl-2-carbonitrile can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Amino-biphenyl-2-carbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 3’-Amino-biphenyl-2-carbonitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with alterations in cellular homeostasis and function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3’-Amino-biphenyl-2-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, 3’-Amino-biphenyl-2-carbonitrile can induce toxic effects, including oxidative stress, cellular damage, and apoptosis . These adverse effects are often dose-dependent, with a threshold beyond which the compound’s toxicity significantly increases .
Metabolic Pathways
3’-Amino-biphenyl-2-carbonitrile is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . The metabolic flux of 3’-Amino-biphenyl-2-carbonitrile can be influenced by the presence of cofactors and other interacting molecules, which can either enhance or inhibit its metabolism . The resulting metabolites may have distinct biological activities, contributing to the overall effects of the compound .
Transport and Distribution
Within cells and tissues, 3’-Amino-biphenyl-2-carbonitrile is transported and distributed through various mechanisms . It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within different cellular compartments can influence its biological activity and effects . For instance, its interaction with membrane-bound proteins can affect signal transduction pathways and cellular responses .
Subcellular Localization
The subcellular localization of 3’-Amino-biphenyl-2-carbonitrile is a key determinant of its activity and function . The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . These localizations enable 3’-Amino-biphenyl-2-carbonitrile to interact with distinct sets of biomolecules, thereby exerting its effects on various cellular processes .
属性
IUPAC Name |
2-(3-aminophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-9-11-4-1-2-7-13(11)10-5-3-6-12(15)8-10/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJLSLOHVMYBDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362662 | |
| Record name | 3'-AMINO-BIPHENYL-2-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342613-84-7 | |
| Record name | 3'-AMINO-BIPHENYL-2-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate](/img/structure/B1299984.png)

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine](/img/structure/B1299989.png)



![ethyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1299999.png)
![4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B1300001.png)


![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol](/img/structure/B1300013.png)

![1-[2-(2-Bromophenoxy)ethyl]piperidine](/img/structure/B1300023.png)

